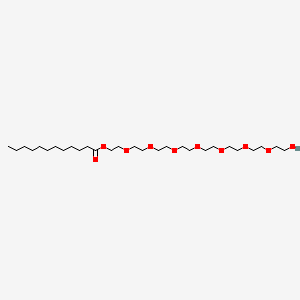![molecular formula C27H29F3N8O2 B11937928 2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]- CAS No. 2412155-74-7](/img/structure/B11937928.png)
2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AST5902 is the active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations . AST5902 exhibits significant antineoplastic activity, making it a crucial compound in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AST5902 is synthesized through the metabolic conversion of Alflutinib (AST2818) in the body. The primary enzyme involved in this conversion is cytochrome P450 3A4 (CYP3A4) . The synthetic route involves the N-demethylation of Alflutinib to produce AST5902 .
Industrial Production Methods
Industrial production of AST5902 involves the large-scale synthesis of Alflutinib, followed by its metabolic conversion using CYP3A4 enzymes. The process is optimized to ensure high yield and purity of AST5902 .
Análisis De Reacciones Químicas
Types of Reactions
AST5902 undergoes various chemical reactions, including:
Oxidation: AST5902 can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in AST5902.
Substitution: AST5902 can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of AST5902 .
Aplicaciones Científicas De Investigación
AST5902 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study metabolic pathways and enzyme interactions.
Biology: Investigated for its role in cellular signaling and cancer cell proliferation.
Medicine: Primarily used in the treatment of NSCLC with EGFR mutations. It is also studied for its potential in treating other cancers.
Industry: Used in the development of new cancer therapies and as a reference compound in pharmacokinetic studies
Mecanismo De Acción
AST5902 exerts its effects by inhibiting the activity of the EGFR tyrosine kinase. It binds irreversibly to the ATP-binding site of the EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
AST5902 is compared with other EGFR inhibitors, such as:
Osimertinib: Another third-generation EGFR inhibitor with similar activity but different pharmacokinetic properties.
Gefitinib: A first-generation EGFR inhibitor with reversible binding, unlike the irreversible binding of AST5902.
Afatinib: A second-generation EGFR inhibitor with broader activity against other tyrosine kinases.
AST5902 is unique due to its high selectivity and potency against EGFR mutations, particularly the T790M resistance mutation .
Propiedades
Número CAS |
2412155-74-7 |
|---|---|
Fórmula molecular |
C27H29F3N8O2 |
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C27H29F3N8O2/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35) |
Clave InChI |
OYVNKZAYJFLKCX-UHFFFAOYSA-N |
SMILES canónico |
CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


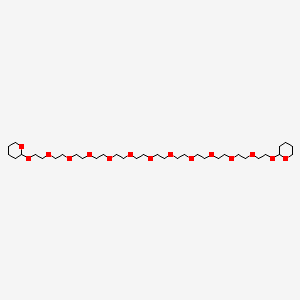
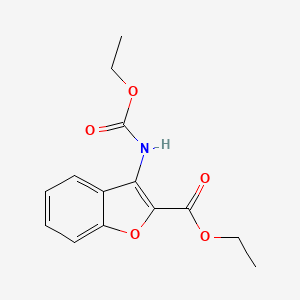
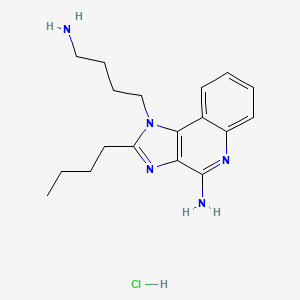

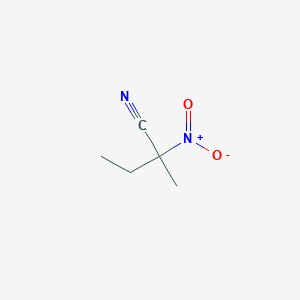
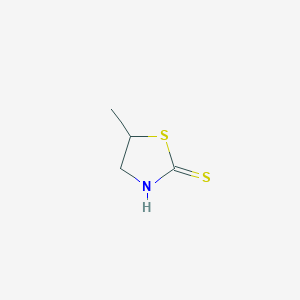
![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)





